Sodium borodeuteride

Catalog No.
S742761
CAS No.
15681-89-7
M.F
BH4Na
M. Wt
41.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium borodeuteride

CAS Number

15681-89-7

Product Name

Sodium borodeuteride

IUPAC Name

sodium;tetradeuterioboranuide

Molecular Formula

BH4Na

Molecular Weight

41.86 g/mol

InChI

InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4;

InChI Key

YOQDYZUWIQVZSF-XWFVQAFUSA-N

SMILES

[BH4-].[Na+]

Synonyms

Sodium Borodeuteride; Sodium Tetrahydro-d4-borate; Sodium Tetradeuterioborate; Sodium Tetradeuteroborate; Sodium Tetrahydroborate-d4;

Canonical SMILES

[BH4-].[Na+]

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Na+]

Isotope Labeling and Tracing

Sodium borodeuteride is a key reagent for introducing deuterium (²H) atoms into organic molecules. This process, known as deuteration, is crucial for studying various biological and chemical processes.

  • Mechanism

    During a reaction, the four deuterium atoms in NaBD₄ can replace hydrogen atoms (¹H) in the target molecule. This substitution allows scientists to track the molecule's pathway and interactions within complex systems, such as metabolic pathways in living organisms .

  • Applications

    Deuterium labeling with NaBD₄ has diverse applications in fields like:

    • Drug discovery: Studying the metabolism and efficacy of drug candidates .
    • Protein analysis: Understanding protein structure, function, and interactions .
    • Material science: Investigating the properties and behavior of materials at the atomic level .

Selective Reduction Reactions

Sodium borodeuteride acts as a powerful reducing agent in organic synthesis. It readily reacts with various functional groups, particularly carbonyls (C=O), to convert them to corresponding alcohols (C-OH).

  • Mechanism

    NaBD₄ donates a hydride ion (H⁻) to the carbonyl group, breaking the double bond and forming an alcohol. This reduction is often selective, meaning it can target specific functional groups while leaving others unaffected .

  • Applications

    The selective reduction capabilities of NaBD₄ make it indispensable for synthesizing various organic compounds, including:

    • Pharmaceuticals: Drugs and drug intermediates .
    • Fine chemicals: Building blocks for further chemical modifications .
    • Polymers: Modifying polymer properties for specific applications .

Sodium borodeuteride is an inorganic compound with the chemical formula NaBD₄. It is a deuterated analog of sodium borohydride, where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. Sodium borodeuteride exists as a white crystalline solid and is primarily used as a reducing agent in organic chemistry. Its unique properties stem from the presence of deuterium, which can influence reaction kinetics and mechanisms due to the kinetic isotope effect.

The reducing ability of NaBD4 arises from the ease with which it donates a hydride ion (H⁻) to a substrate molecule. During the reduction of carbonyls, the tetrahedral structure of BD4⁻ allows for the B-H bond to break and form a new bond with the carbonyl carbon. This process results in the formation of an alcohol and a negatively charged boron-containing byproduct.

Sodium borodeuteride is a hazardous material and requires careful handling. Here are some key safety concerns:

  • Toxicity: NaBD4 is moderately toxic upon ingestion or inhalation. It can cause irritation to the skin, eyes, and respiratory system [].
  • Flammability: NaBD4 can ignite upon contact with moisture or air, releasing flammable hydrogen gas [].
  • Reactivity: Reacts violently with water and acids, releasing flammable hydrogen gas [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling NaBD4.
  • Work in a well-ventilated area.
  • Store NaBD4 in a cool, dry, and inert atmosphere.
  • Dispose of waste according to proper safety regulations [].

Sodium borodeuteride is known for its ability to act as a reducing agent, particularly in the reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. The general reaction can be represented as follows:

RCHO+NaBD4RCH2OH+NaB OH 4\text{RCHO}+\text{NaBD}_4\rightarrow \text{RCH}_2\text{OH}+\text{NaB OH }_4

In this reaction, RCHO represents an aldehyde, and RCH₂OH is the resulting alcohol. The reduction process typically involves two steps: nucleophilic addition to the carbonyl carbon followed by protonation of the alkoxide intermediate.

Additionally, sodium borodeuteride can react with water or alcohols, leading to the evolution of hydrogen gas and formation of borate species:

NaBD4+2H2ONaB OH 4+4D2\text{NaBD}_4+2\text{H}_2\text{O}\rightarrow \text{NaB OH }_4+4\text{D}_2

The reactions are generally exothermic, with significant heat release during the reduction processes .

Sodium borodeuteride can be synthesized via several methods:

  • Reduction of Sodium Borohydride: Sodium borohydride can be partially reduced using deuterated reagents.
    NaBH4+D2NaBD4+H2\text{NaBH}_4+\text{D}_2\rightarrow \text{NaBD}_4+\text{H}_2
  • Brown-Schlesinger Process: This method involves reacting sodium hydride with trimethylborate under controlled conditions. The reaction occurs at elevated temperatures (250-270 °C):
    4NaH+B OCH3)3NaBH4+3NaOCH34\text{NaH}+\text{B OCH}_3)_3\rightarrow \text{NaBH}_4+3\text{NaOCH}_3
  • Bayer Process: This involves reacting inorganic borates such as borax with sodium and hydrogen under high temperatures (around 700 °C):
    Na2B4O7+16Na+8H24NaBD4+7Na2SiO3\text{Na}_2\text{B}_4\text{O}_7+16\text{Na}+8\text{H}_2\rightarrow 4\text{NaBD}_4+7\text{Na}_2\text{SiO}_3

These methods allow for efficient production of sodium borodeuteride on an industrial scale .

Sodium borodeuteride finds applications primarily in organic synthesis as a reducing agent. Specific uses include:

  • Reduction of Carbonyl Compounds: It effectively reduces aldehydes and ketones to alcohols.
  • Synthesis of Pharmaceuticals: It is utilized in the preparation of various pharmaceuticals by reducing functional groups.
  • Isotope Labeling: Due to its deuterium content, it serves as a valuable tool in studies involving isotopic labeling for mechanistic investigations in organic reactions.

Furthermore, its unique properties allow researchers to explore reaction mechanisms more deeply due to the kinetic isotope effects associated with deuterium .

Studies on sodium borodeuteride's interactions often focus on its reactivity with various substrates in organic synthesis. The presence of deuterium alters reaction rates and pathways compared to its hydrogen counterpart. For instance, reactions involving sodium borodeuteride may proceed at different rates due to the heavier mass of deuterium, which can provide insights into transition states and mechanisms through kinetic studies.

Additionally, sodium borodeuteride's interaction with solvents like water or alcohols leads to hydrogen gas evolution, which can be monitored in real-time during reactions, providing data on reaction kinetics and mechanisms .

Several compounds exhibit similar properties or applications to sodium borodeuteride:

CompoundFormulaKey Features
Sodium BorohydrideNaBH₄Commonly used reducing agent; reacts vigorously with water.
Lithium Aluminum HydrideLiAlH₄Stronger reducing agent; reacts violently with water; used for more challenging reductions.
Potassium BorohydrideKBH₄Similar reactivity; less common than sodium or lithium variants.
Calcium BorohydrideCa(BH₄)₂Less commonly used; provides an alternative source of hydride.

Sodium borodeuteride stands out due to its unique isotopic composition, which allows for specific applications in mechanistic studies that are not possible with other hydrides . Its ability to selectively reduce certain substrates while providing insights into reaction mechanisms makes it a valuable compound in both academic and industrial settings.

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (89.13%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (10.87%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.65%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

15681-89-7

Dates

Last modified: 08-15-2023

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